molecular formula C21H20N4O2 B6520949 4-(1H-1,2,3-triazol-1-yl)-1-(9H-xanthene-9-carbonyl)piperidine CAS No. 1795361-14-6

4-(1H-1,2,3-triazol-1-yl)-1-(9H-xanthene-9-carbonyl)piperidine

Cat. No.: B6520949
CAS No.: 1795361-14-6
M. Wt: 360.4 g/mol
InChI Key: JNIOQXFSQHIOTC-UHFFFAOYSA-N
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Description

4-(1H-1,2,3-triazol-1-yl)-1-(9H-xanthene-9-carbonyl)piperidine is a complex organic compound that features a triazole ring, a xanthene moiety, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,3-triazol-1-yl)-1-(9H-xanthene-9-carbonyl)piperidine typically involves a multi-step process:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne under copper(I) catalysis to form the 1,2,3-triazole ring.

    Attachment of the Xanthene Moiety: The xanthene-9-carbonyl chloride can be reacted with the triazole derivative to form the xanthene-9-carbonyl-triazole intermediate.

    Formation of the Piperidine Ring: The final step involves the reaction of the xanthene-9-carbonyl-triazole intermediate with piperidine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the xanthene moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon of the xanthene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted xanthene derivatives.

Scientific Research Applications

4-(1H-1,2,3-triazol-1-yl)-1-(9H-xanthene-9-carbonyl)piperidine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biological Studies: The compound can be used as a probe to study enzyme interactions and receptor binding.

    Industrial Applications: It may be used in the development of new materials with specific chemical properties, such as fluorescence or stability under various conditions.

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3-triazol-1-yl)-1-(9H-xanthene-9-carbonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions, while the xanthene moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-1,2,3-triazol-1-yl)-1-(9H-xanthene-9-carbonyl)morpholine
  • 4-(1H-1,2,3-triazol-1-yl)-1-(9H-xanthene-9-carbonyl)pyrrolidine

Uniqueness

Compared to similar compounds, 4-(1H-1,2,3-triazol-1-yl)-1-(9H-xanthene-9-carbonyl)piperidine is unique due to the presence of the piperidine ring, which can enhance its binding affinity and specificity towards certain biological targets. The combination of the triazole and xanthene moieties also provides a versatile scaffold for further chemical modifications, making it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

[4-(triazol-1-yl)piperidin-1-yl]-(9H-xanthen-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c26-21(24-12-9-15(10-13-24)25-14-11-22-23-25)20-16-5-1-3-7-18(16)27-19-8-4-2-6-17(19)20/h1-8,11,14-15,20H,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIOQXFSQHIOTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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